4-Nitrosophenol

Description

Historical Context and Evolution of its Chemical Significance

The history of 4-nitrosophenol (B94939) is intrinsically linked to the development of synthetic chemistry, particularly in the dye industry. Its utility as a chemical intermediate for creating dyes was recognized early on, contributing to the expansion of synthetic colorants. nih.gov While the first reports of related metal-nitrosophenolato complexes date back to 1849, the first fully isolated and correctly identified example appeared around 1900. nih.gov

A significant milestone in its chemical significance was the development of the Baudisch reaction, a method for introducing a nitroso and a hydroxyl group into an aromatic ring, which often involves the formation of metal-nitrosophenolato complexes. nih.gov Furthermore, the role of this compound as a crucial precursor in the synthesis of pharmaceuticals, most notably paracetamol (acetaminophen), marked a major evolution in its application from industrial dyes to medicinal chemistry. wikipedia.orgchemcess.com Its synthesis, typically achieved through the nitrosation of phenol (B47542), has been a subject of study and optimization over the years, reflecting its enduring industrial and academic importance.

Academic Relevance in Modern Organic and Inorganic Chemistry

In modern chemical research, this compound continues to be a compound of high academic relevance, bridging both organic and inorganic disciplines.

Organic Chemistry: It serves as a pivotal intermediate in multi-step organic syntheses. The reduction of this compound to 4-aminophenol (B1666318) is a fundamentally important transformation, as 4-aminophenol is the direct precursor to the widely used analgesic and antipyretic drug, paracetamol. wikipedia.orgsmolecule.com This reduction reaction is frequently employed in academic research as a model system to evaluate the efficiency and mechanisms of new catalytic systems, particularly those involving metal nanoparticles. smolecule.com

Inorganic Chemistry: The ability of this compound to act as a ligand is a cornerstone of its relevance in inorganic and coordination chemistry. It readily forms stable and often intensely colored complexes with a variety of metal ions. biosynth.comguidechem.com This property is not only useful for analytical purposes but has also led to the development of functional materials. For instance, an iron tris(1-nitroso-2-naphtholato) complex, a related compound, is used commercially as a vibrant and durable dye known as 'Pigment Green 8'. nih.gov The study of these metal complexes provides valuable information on coordination modes, electronic structures, and the catalytic potential of metal centers.

Fundamental Structural Considerations: Tautomeric Equilibria and Isomerism of this compound

A central feature of this compound's chemistry is its existence as a dynamic equilibrium of two tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this equilibrium is dominated by the phenol-nitroso form and the quinone-monoxime form. nih.govnih.gov

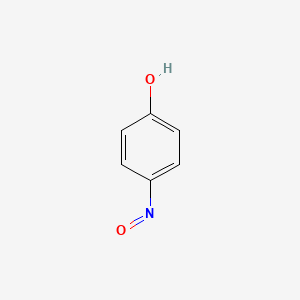

This form, correctly named this compound, features a benzene (B151609) ring that retains its aromatic character, with a hydroxyl (-OH) group and a nitroso (-N=O) group attached directly to the ring at positions 1 and 4, respectively. The stability of this tautomer is derived from the significant resonance energy associated with the aromatic sextet of π-electrons.

The second tautomer is p-benzoquinone monoxime. In this structure, the aromaticity of the benzene ring is disrupted. The ring adopts a quinonoid structure with two carbon-carbon double bonds and two carbon-oxygen/carbon-nitrogen double bonds. The structure contains a carbonyl group (C=O) and an oxime group (C=N-OH). nih.gov Research and computational studies suggest that the quinone-monoxime form is generally the more stable and predominant tautomer in the equilibrium. nih.govstackexchange.com This preference is attributed to two main factors: the reduced resonance energy difference between the aromatic and quinonoid systems is less than might be expected, and the dissociable proton is held more tightly by the oxime function (pKa ~12.2 for acetoxime) compared to the phenolic hydroxyl group (pKa ~9.95 for phenol), favoring the oxime structure. stackexchange.com

The precise position of the equilibrium between the phenol-nitroso and quinone-monoxime tautomers is not fixed but is sensitively influenced by several external and internal factors.

Solvent: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the two tautomers. mdpi.com Polar solvents may favor one tautomer over the other by establishing specific intermolecular interactions, such as hydrogen bonds. researchgate.net For example, computational studies on related systems have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform (B151607) can alter the relative stabilities of tautomeric isomers. researchgate.net

Temperature: As with any chemical equilibrium, the distribution of tautomers is dependent on temperature. The equilibrium constant is a function of the Gibbs free energy change between the tautomers, which includes an enthalpic and an entropic term. Thus, changes in temperature will shift the equilibrium towards the tautomer favored by the thermodynamics of the system.

pH: The acidity or basicity of the medium has a profound effect on the equilibrium, primarily because the two tautomers have acidic protons in different chemical environments (phenolic -OH vs. oxime -NOH). stackexchange.com Altering the pH can lead to the formation of the corresponding phenolate/oximate anion, and the relative stability of these conjugate bases can shift the tautomeric preference in the neutral species. This effect is utilized in techniques like chromatography to separate tautomers. nih.gov

Substituents: The presence of other substituents on the aromatic ring can significantly alter the electronic properties of the system and, consequently, the relative stability of the tautomers. nih.gov Electron-withdrawing groups (like a nitro group) and electron-donating groups (like an amino or alkyl group) can influence the acidity of the proton and the stability of the aromatic versus the quinonoid system through inductive and resonance effects. researchgate.netlibretexts.org

The table below summarizes the general influence of these factors on the tautomeric equilibrium.

| Factor | Influence on Tautomeric Equilibrium |

| Solvent Polarity | Can shift the equilibrium by differentially solvating and stabilizing the more polar tautomer. Hydrogen-bonding solvents can specifically interact with the hydroxyl or oxime groups. |

| Temperature | Affects the equilibrium constant according to thermodynamic principles (van't Hoff equation). The direction of the shift depends on the enthalpy change of the tautomerization. |

| pH | Significantly alters the equilibrium by influencing the deprotonation of the acidic proton on either the phenol or oxime group. The relative acidity (pKa) of the tautomers is a key determinant. |

| Substituents | Electron-donating or electron-withdrawing groups on the ring modify the electron density and stability of the aromatic and quinonoid systems, thereby shifting the tautomeric preference. |

Structure

3D Structure

Properties

IUPAC Name |

4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTCPNFNKICNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

823-87-0 (hydrochloride salt) | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025991, DTXSID0075287 | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |

CAS No. |

104-91-6; 637-62-7, 104-91-6, 637-62-7 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-hydroxyimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinone monooxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROSOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55EB58H2UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 to 291 °F (decomposes) (NTP, 1992) | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 4 Nitrosophenol and Its Derivatives

Nitrosation Reactions of Phenolic Precursors

The primary route to 4-nitrosophenol (B94939) involves the electrophilic substitution of phenol (B47542), specifically the introduction of a nitroso group (-NO) onto the aromatic ring. This process, known as nitrosation, preferentially occurs at the para position due to the activating and ortho, para-directing nature of the hydroxyl group.

Mechanistic Studies of Nitrosation Pathways

The mechanism of phenol nitrosation is well-established as an electrophilic aromatic substitution. Under acidic conditions, nitrosating agents generate electrophilic species, most notably the nitrosonium ion (NO⁺) or related species like NO₂H₂⁺. These electrophiles then attack the electron-rich aromatic ring of phenol. The hydroxyl group strongly activates the ring towards electrophilic attack, with the para position being sterically and electronically favored for substitution sci-hub.boxacs.orgnih.gov. While direct attack at the carbon atom is considered the dominant pathway, there has been discussion regarding the potential involvement of an O-nitroso intermediate, though evidence points towards direct C-nitrosation researchgate.net. The reactivity sequence of various substituted phenols can be explained by considering the electronic effects (electron-donating or withdrawing substituents) and steric hindrance around the reactive sites sci-hub.boxacs.org. For instance, alkyl substituents can sterically impede the approach of the nitrosating agent, thereby reducing the reaction rate sci-hub.box.

Role of Nitrosating Agents and Reaction Conditions

A variety of nitrosating agents and reaction conditions can be employed for the synthesis of this compound, each offering different advantages in terms of yield, selectivity, and operational simplicity.

Sodium Nitrite (B80452) (NaNO₂) and Acid: A classical method involves reacting phenol with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (below 283 K) to favor the formation of the para-isomer mlsu.ac.in.

Organic Nitrites: Alkyl or cycloalkyl nitrites (RONO) serve as effective nitrosating agents. The reaction is typically carried out in an alcohol solvent (e.g., methanol) at temperatures ranging from 0 to 100°C. Crucially, maintaining the pH of the reaction mixture between 8 and 13 throughout the nitrosation period is essential for achieving high conversion and yields google.com.

Dinitrogen Trioxide (N₂O₃): N₂O₃, generated from the reaction of nitrogen monoxide (NO) with oxygen (O₂), is a potent nitrosating agent. Its generation is often performed in a tubular flow reactor at reduced temperatures (-50°C to 0°C). The subsequent reaction of N₂O₃ with phenol, preferably in an aqueous medium, can yield this compound with reported yields of 65-75 mol% without the need for an additional catalyst google.com.

Table 1: Nitrosation Conditions for this compound Synthesis

| Nitrosating Agent | Solvent | Conditions (Temp, pH) | Yield (%) | Notes |

| N₂O₃ | Water | N₂O₃ gen: -50 to 0°C | 65-75 mol% | Catalyst-free synthesis possible google.com |

| Organic Nitrite | Alcohol | 0-100°C, pH 8-13 | High | Requires controlled pH google.com |

| NaNO₂ / H₂SO₄ | Unspecified | < 283K | Unspecified | Classical method mlsu.ac.in |

Oxidation-Reduction Pathways in this compound Synthesis

While the direct synthesis of this compound relies on nitrosation, understanding related oxidation-reduction (redox) pathways provides context for the generation of reactive nitrosating species and transformations of related compounds. Nitrosating agents themselves often involve redox chemistry in their generation or reactivity. For instance, the generation of N₂O₃ from NO and O₂ is a redox process. Furthermore, in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a widely studied transformation, this compound is often identified as a stable reaction intermediate, highlighting its role in redox processes acs.org. The reactivity of phenolic compounds with nitrosating agents can also be influenced by their potential to participate in redox cycles or act as radical scavengers nih.govresearchgate.netbiotech-asia.org.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The drive towards sustainable chemical processes has led to the development of greener methodologies for the synthesis of this compound and related compounds, emphasizing reduced waste, energy efficiency, and the use of less hazardous substances.

Solvent-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry. Mechanochemical approaches, employing techniques like ball milling, allow for reactions to occur between solid reactants with minimal or no solvent, thereby reducing waste generation and energy consumption rsc.orgmdpi.com. For example, N-doped carbon-based catalysts, utilized in the reduction of 4-nitrophenol, have been synthesized via facile, solvent-free, one-step routes using low-cost raw materials nih.govresearchgate.net.

Catalytic Synthesis Routes

Catalytic methods offer enhanced efficiency and selectivity, aligning with green chemistry principles.

Catalyst-Free Nitrosation: The use of N₂O₃ generated in situ from NO and O₂ in water as a solvent for the nitrosation of phenol provides an environmentally and economically advantageous route, as it circumvents the need for additional catalysts and minimizes salt waste google.com.

Catalytic Reduction of Related Compounds: While not directly synthesizing this compound, the catalytic reduction of 4-nitrophenol to 4-aminophenol exemplifies green catalytic strategies. Various heterogeneous catalysts, including metal nanoparticles supported on materials like kaolin, carbon nanotubes, magnetic oxides, and metal-organic frameworks (MOFs), have demonstrated high efficiency and recyclability mdpi.comacs.orgejcmpr.commdpi.comrsc.org. For instance, CuO/kaolin nanocomposites achieve over 99% conversion of 4-nitrophenol in just 6 minutes at room temperature acs.org. Similarly, CuFe₅O₈ catalysts exhibit high activity, achieving near 100% conversion in less than 9 minutes nih.gov. Metal-free catalysts, such as sulfurized graphene and N-doped carbons, are also emerging as sustainable alternatives for these reduction reactions nih.govresearchgate.net. These advancements in catalytic reduction underscore the broader trend towards greener chemical transformations in related synthetic pathways.

Compound List

this compound

Phenol

4-Nitrophenol

4-Aminophenol

Paracetamol (Acetaminophen)

4-Nitrocatechol (4-NC)

2-Nitrophenol

2,4-Dinitrophenol

Picric Acid (2,4,6-Trinitrophenol)

4-Chloronitrobenzene

Phenetidine

Acetophenetidine

Anisole

o-Cresol

m-Cresol

p-Cresol

2,6-Dimethylphenol

3,5-Dimethylphenol

2,4,6-Trimethylphenol

o-Chlorophenol

o-Bromophenol

3-Arylated-4-nitrophenols

3-Bromo-4-nitrophenol

3-Arylphenol

5-Hydroxy-2-nitrobenzaldehyde

5-Hydroxy-2-nitrobenzoic acid

5-Hydroxy-2-nitrobenzonitrile

N-(4-hydroxyphenyl)formamide

4-Nitrophenyl acetate (B1210297)

4-Aminophenyl acetate

4-Acetamidophenyl acetate

N-methyl-N-nitrosobenzenesulfonamide (MeNMBS)

N-methyl-N-nitroso-4-methylbenzenesulfonamide

Nitrosating agents (e.g., NO⁺, HONO, N₂O₃, organic nitrites)

Nitrogen monoxide (NO)

Oxygen (O₂)

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄)

Nitric acid (HNO₃)

Dinitrogen trioxide (N₂O₃)

Sodium borohydride (B1222165) (NaBH₄)

Copper oxide nanoparticles (CuO NPs)

Kaolin

Silver nanoparticles (AgNPs)

Multi-walled carbon nanotubes (MWCNTs)

Iron oxide nanoparticles (Fe₃O₄)

Gold nanoparticles (GNPs)

Cobalt ferrite (B1171679) (CoFe₂O₄)

Zeolitic imidazolate framework-67 (ZIF-67)

Titanium phosphate (B84403) (Na₂Ti(PO₄)₂)

Sulfurized graphene

N-doped carbon

Sonochemical and Mechanochemical Methods

The application of sonochemical and mechanochemical techniques in organic synthesis has gained significant traction due to their potential for enhanced reaction rates, improved yields, and greener reaction conditions. However, the direct synthesis of this compound or its nitroso derivatives using these advanced methodologies is not extensively detailed in the provided literature snippets.

Current research prominently features sonochemical and mechanochemical methods in the context of synthesizing catalysts for the reduction of 4-nitrophenol to 4-aminophenol mdpi.comrudn.ruresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.orgnih.govijcce.ac.ir. For instance, sonochemical approaches have been employed to prepare various nanoparticles (e.g., gold, silver, samarium oxide, magnetite) that act as efficient catalysts in these reduction processes mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Mechanochemical methods have also been utilized to synthesize catalysts like Zr-MOFs and MoS2 composites for the same purpose rudn.ruresearchgate.netdntb.gov.ua. Furthermore, mechanochemical ball milling has been demonstrated as a facile method for the catalytic transfer hydrogenation of aromatic nitro compounds, including the reduction of 4-nitrophenol mdpi.comrsc.orgnih.gov.

While sonochemical methods have been applied to the nitration of aromatic compounds scirp.org, and mechanochemical processing to the nitration of aromatic precursors serdp-estcp.mil, direct evidence for the nitrosation of phenols or the synthesis of this compound itself via these specific techniques is limited within the scope of the provided search results. A known route for synthesizing this compound involves the reaction of phenol with hydroxylamine (B1172632) and hydrogen peroxide, as suggested by the Baudisch reaction principles nih.gov, but this does not inherently involve sonochemical or mechanochemical activation.

Synthesis of Substituted and Functionalized this compound Analogs

The synthesis of substituted and functionalized this compound analogs allows for the exploration of diverse chemical properties and potential applications. One significant approach involves the functionalization of the phenolic hydroxyl group.

Research has investigated the etherification reactions of this compound in the presence of an acid catalyst and alcohols. These studies indicate that this compound can successfully undergo etherification, yielding phenolic ethers in good to excellent yields core.ac.uk. While specific quantitative data for this compound itself is not detailed in the snippets, the general outcome suggests a viable pathway for creating functionalized derivatives. For example, similar reactions involving related substrates have achieved quantitative yields core.ac.uk.

Another example of a functionalized analog is 2-(hydrazonomethyl)-4-nitrophenol , which has been prepared in the context of synthesizing substituted salicylaldehyde hydrazones bohrium.com. This derivative represents a modification of the this compound structure through the introduction of a hydrazone moiety.

While examples of 4-substituted-2-nitrosophenols are noted as being relatively rare nih.govencyclopedia.pub, the investigation into etherification and the synthesis of specific derivatives like 2-(hydrazonomethyl)-4-nitrophenol highlight pathways for creating functionalized this compound analogs.

Data Table: Functionalization of this compound Analogs

| Derivative Type | Reaction Type | General Outcome | Reference |

| Phenolic Ethers | Etherification | Good to Excellent Yield | core.ac.uk |

| 2-(hydrazonomethyl)-4-nitrophenol | Hydrazone Formation | Synthesized | bohrium.com |

Compound Names Mentioned:

this compound

2-(hydrazonomethyl)-4-nitrophenol

Reactivity and Reaction Mechanisms of 4 Nitrosophenol

Condensation and Coupling Reactions of this compound

While direct condensation and coupling reactions specifically involving this compound are not detailed in the provided search snippets, the broader context of nitrosophenols and azo dye synthesis offers relevant information. Azo dyes, which are a significant class of industrial dyes, are typically synthesized through a diazotization and coupling reaction cuhk.edu.hknih.gov. This process involves the conversion of an aromatic amine into a diazonium salt, which then acts as an electrophile and couples with an electron-rich species, such as a phenol (B47542) or aniline (B41778) cuhk.edu.hknih.gov.

The synthesis of azo dyes can also involve other methods, including the condensation of primary amines with nitroso derivatives nih.gov. Although not explicitly stated for this compound, its nitroso group suggests potential reactivity in such coupling processes. Furthermore, the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a precursor for some azo dye syntheses, has been studied, with this compound identified as a stable reaction intermediate in some catalytic reduction pathways rsc.orgacs.orgresearchgate.net. This suggests that this compound could potentially be involved in reactions leading to amine formation or other transformations where the nitroso group participates.

Role as a Ligand in Coordination Chemistry

Nitrosophenols, including the related 2-nitrosophenol and its derivatives, are well-established as ligands in coordination chemistry, forming stable complexes with various metal ions mdpi.comencyclopedia.pubnih.govresearchgate.net. These complexes, often referred to as metal-nitrosophenolato complexes, have been a subject of study for over a century, with early work by Baudisch highlighting their synthesis and properties mdpi.comencyclopedia.pub.

Coordination Modes and Binding Sites

Nitrosophenol ligands exhibit tautomerism, existing in equilibrium between the nitrosophenol form and the more stable o-benzoquinone monoxime form mdpi.comencyclopedia.pubnih.govresearchgate.net. Spectroscopic studies, including infrared spectroscopy, have confirmed this tautomerization mdpi.comencyclopedia.pubnih.gov. X-ray diffraction (XRD) analysis has conclusively shown that coordination to metal centers typically occurs through the nitrogen atom of the nitroso group mdpi.comnih.gov. The phenolic oxygen can also be involved, although its distance from the metal center might place it outside the primary coordination sphere, falling within van der Waals radii in some cases mdpi.comnih.gov.

The number of nitrosophenol ligands that coordinate to a metal ion varies. Copper(II) complexes commonly adopt a bis-ligated dimer unit, meaning two nitrosophenolato ligands are bound to the copper ion encyclopedia.pubresearchgate.net. However, larger metal ions like iron(II/III) and cobalt(III) can accommodate an additional nitrosophenol ligand, leading to octahedral hexacoordinate structures with three ligands encyclopedia.pubresearchgate.net. The specific coordination mode can also be influenced by solvent choice and the concentration of the metal and ligand, potentially leading to different coordination numbers and geometries researchgate.netrsc.org.

Formation and Stability of Metal-Nitrosophenolato Complexes

Metal-nitrosophenolato complexes are generally formed through reactions involving phenolic compounds and metal salts, often under conditions that promote nitrosation mdpi.comencyclopedia.pub. The Baudisch reaction, involving the functionalization of aromatic rings in the presence of copper(I) or (II) ions, is a notable synthetic route that yields these complexes directly coordinated to the metal mdpi.comencyclopedia.pub. Alternatively, pre-formed nitrosophenol compounds can be reacted with metal salts mdpi.comencyclopedia.pub.

These complexes are often characterized by their intense colors and limited solubility in common organic solvents and water mdpi.comencyclopedia.pub. The thermodynamic stability of these complexes, particularly copper-nitrosophenolato complexes, is substantial, allowing for rapid and quantitative formation even in biphasic solvent systems mdpi.comencyclopedia.pub. For instance, copper(II) readily combines with 2-nitrosophenol, with reactions often completing within minutes due to the strong binding affinity mdpi.comencyclopedia.pub. These complexes have been synthesized with a variety of metal ions, including mercury(II), nickel(II), iron(II), cobalt(II), palladium(II), silver(I), and gold(III), indicating a broad affinity for nitrosophenols mdpi.comencyclopedia.pub. Some studies have also explored the synthesis of nitrosophenolato complexes with alkaline metals like sodium and lithium, suggesting potential applications in energy storage encyclopedia.pub.

Catalytic Activity of Metal-Nitrosophenolato Complexes in Organic Transformations

While the direct catalytic activity of this compound itself is not extensively detailed, metal-nitrosophenolato complexes have been investigated for their catalytic potential. For example, metal-nitrosophenolato complexes have been explored as homogeneous co-catalysts in the electrochemical reduction of carbon dioxide, leading to the production of methanol (B129727) mdpi.com.

The reduction of 4-nitrophenol to 4-aminophenol is a well-studied model reaction for evaluating the catalytic activity of various metal-based catalysts, including nanoparticles and complexes rsc.orgacs.orgresearchgate.netmdpi.comrsc.orgmdpi.com. While these studies focus on the reduction of 4-nitrophenol, they often involve intermediates or related species. For instance, this compound has been identified as a stable intermediate in the catalytic reduction of 4-nitrophenol, suggesting that nitrosophenol derivatives can play a role in catalytic cycles acs.orgresearchgate.net.

Furthermore, Schiff base ligands, which can form complexes with metals and are structurally related to some nitrosophenol derivatives, have shown catalytic activity in the reduction of 4-nitrophenol mdpi.com. These studies highlight the broader potential of metal complexes involving oxygen and nitrogen donor ligands in catalytic processes.

Advanced Spectroscopic and Crystallographic Investigations of 4 Nitrosophenol and Its Complexes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4-nitrosophenol (B94939) and studying its tautomeric equilibrium in solution. In different solvents, this compound can exist in equilibrium between its nitrosophenol and quinone monoxime forms.

¹H NMR and ¹³C NMR spectroscopy have been employed to identify and quantify the different tautomeric forms present in various solvents. sedoptica.es The chemical shifts of the protons and carbons in the aromatic ring are sensitive to the electronic distribution within the molecule, which changes significantly between the nitrosophenol and quinone monoxime tautomers. For instance, in dimethyl sulfoxide (B87167) (DMSO), the monoxime form of this compound has been observed to be the predominant species. sedoptica.es The equivalence of certain proton signals in the NMR spectrum has been interpreted in the context of a predominant nitroso form with rapid rotation around the C-N bond, a phenomenon also consistent with a solvent-dependent tautomeric equilibrium. sedoptica.es

Interactive Table: ¹H NMR Chemical Shifts (ppm) of this compound in Different Solvents.

| Solvent | H-2, H-6 | H-3, H-5 | OH |

|---|---|---|---|

| DMSO-d₆ | 7.66 | 6.63 | 13.0 |

Data sourced from spectral database information. chemicalbook.com Note: The OH proton signal is often broad and its chemical shift can be temperature and concentration dependent. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of this compound, allowing for the identification of functional groups and the study of intermolecular interactions. researchgate.netksu.edu.sa

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the O-H, N=O, C=O, and C=N bonds. The positions of these bands can provide insights into the tautomeric equilibrium. For example, the presence of a strong C=O stretching band would indicate the presence of the quinone monoxime tautomer, while a characteristic N=O stretching frequency would support the nitrosophenol form.

Resonance Raman spectroscopy has been utilized to selectively enhance the vibrational modes associated with the chromophoric part of the molecule. nsf.gov By tuning the excitation wavelength to match an electronic transition, specific vibrational bands can be intensified, providing a more detailed picture of the molecular structure in its ground and excited states. nsf.gov This technique has been particularly useful in studying the 4-nitrophenolate (B89219) ion, the conjugate base of 4-nitrophenol (B140041), where resonance enhancement is observed when the laser excitation wavelength matches the n → π* transition. nsf.gov

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Tautomer.

| Vibrational Mode | Nitrosophenol Form | Quinone Monoxime Form |

|---|---|---|

| ν(O-H) | ~3600 | - |

| ν(N=O) | ~1500 | - |

| ν(C=O) | - | ~1650 |

Note: These are approximate frequency ranges and can vary depending on the physical state and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Tautomeric Equilibrium Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions in this compound and monitoring the kinetics of reactions in which it is involved. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the electronic structure of the molecule and can be used to study the tautomeric equilibrium between the nitrosophenol and quinone monoxime forms. sedoptica.es

The electronic spectrum of this compound in solution is influenced by the solvent polarity, which can shift the tautomeric equilibrium. sedoptica.es For instance, the spectrum of 4-nitrophenol, a related compound, is significantly dependent on pH, with distinct maximum wavelengths for the neutral and deprotonated (phenolate) forms. researchgate.net Similar principles apply to this compound, where changes in the UV-Vis spectrum can be used to determine the relative concentrations of the tautomers under different conditions.

UV-Vis spectroscopy is also a key tool for kinetic studies. sapub.org The change in absorbance at a specific wavelength over time can be used to monitor the rate of a reaction involving this compound, either as a reactant or a product. For example, it has been used to monitor the formation of this compound from the reaction of phenol (B47542) with peroxynitrite. researchgate.net

Interactive Table: UV-Vis Absorption Maxima (λmax) of this compound in Different Forms.

| Form | Solvent | λmax (nm) |

|---|---|---|

| This compound | Methanol (B129727) | 303 |

| 4-Nitrophenolate | Alkaline medium | ~400 |

Data for this compound in methanol from PubChem. nih.gov Data for 4-nitrophenol/phenolate forms are included for comparative context. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion upon electron impact or other ionization methods leads to the formation of various daughter ions. The analysis of these fragment ions can help to confirm the structure of the molecule. For example, the fragmentation of a trimethylsilyl (B98337) (TMS) derivative of this compound has been studied, revealing specific ion fragments that are characteristic of the parent molecule. researchgate.net The fragmentation patterns of related nitro and nitroso compounds often involve the loss of small neutral molecules such as NO, H₂O, or CO. libretexts.orgnih.gov

Interactive Table: Key Fragments in the Mass Spectrum of a this compound Derivative.

| Ion | m/z | Proposed Structure/Loss |

|---|---|---|

| [M]+• | Varies with derivative | Molecular Ion |

| [M-NO]+ | M-30 | Loss of nitric oxide radical |

Note: The specific fragmentation pattern can vary depending on the ionization method and the specific derivative of this compound being analyzed.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Crystal structure analyses have revealed that in the solid state, this compound can exist in a specific tautomeric form, often the quinone monoxime form, which is stabilized by intermolecular interactions. sedoptica.es The crystal structure of related p-nitrophenol has been determined to be monoclinic with the space group P21/c. researchgate.net

In the solid state, this compound molecules are involved in extensive hydrogen bonding networks. The hydroxyl group of the phenol or the oxime group can act as a hydrogen bond donor, while the nitroso or carbonyl oxygen and the oxime nitrogen can act as hydrogen bond acceptors. nih.gov These hydrogen bonds play a crucial role in stabilizing the crystal lattice and influencing the physical properties of the compound. In cocrystals of 4-nitrophenol with other molecules, such as 2,1,3-benzoselenadiazole, O-H···N hydrogen bonds are key interactions in forming the supramolecular structure. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent this compound molecules contribute significantly to the stability of the crystal structure. These interactions involve the overlap of the π-orbitals of the aromatic rings and are a common feature in the crystal packing of aromatic compounds. The distances between the centroids of the aromatic rings in these stacks are typically in the range of 3.3 to 3.8 Å. nih.gov In some crystal structures of related compounds, nitro-π interactions have also been observed, further stabilizing the three-dimensional network. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Nitrosophenol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the electronic structure and energetics of 4-nitrosophenol (B94939) and related compounds. Various functionals, such as B3LYP and PBE0, combined with basis sets like 6-31G(d), 6-311++G**, and 6-31+G*, are commonly used for geometry optimization and the calculation of electronic properties. rsc.org

For the related compound, 4-nitrophenol (B140041), DFT and Hartree-Fock (HF) methods have been used to calculate its equilibrium geometry, vibrational frequencies, and thermodynamic parameters. researchgate.net These calculations show good agreement with experimental data, validating the use of these theoretical approaches. For instance, geometry optimizations for similar phenolic compounds have been performed at the B3LYP/6-31+G* level of theory. rsc.org

While specific comprehensive data tables for this compound are not abundant in the cited literature, the dipole moment has been reported as 4.44 D. stenutz.eu Theoretical calculations for related nitrophenol isomers have been performed using a variety of methods, including HF, MP2, MP4, and DFT with different functionals, to determine properties such as dipole moments. researchgate.net The use of solvent models, such as the Polarizable Continuum Model (PCM), has also been explored to understand the behavior of these molecules in different environments. researchgate.net

| Compound | Method | Basis Set | Property | Calculated Value |

|---|---|---|---|---|

| This compound | Experimental | - | Dipole Moment | 4.44 D stenutz.eu |

| 4-Nitrophenol | DFT/B3LYP | 6-311+G | HOMO-LUMO Gap | 3.76 eV researchgate.net |

| p-Nitrophenol | CCSD/A | - | Dipole Moment | 4.90 D researchgate.net |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the rotation of the nitroso (-NO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Theoretical studies on related molecules, such as 4-nitrophenol, have provided insights into the rotational barriers of these functional groups.

For 4-nitrophenol, the internal rotational barrier of the nitro group has been calculated using various DFT methods. The average V2 barrier for the rotation of the NO2 group in 4-nitrophenol is reported to be 7.93 kcal/mol. nih.gov The torsional potentials of the hydroxyl group have also been studied, indicating a V2 barrier to rotation. nih.gov In a study of 4-fluorophenol, the barrier to internal rotation of the hydroxyl group in the ground state was also investigated, providing a comparative basis for understanding the behavior of the -OH group in substituted phenols. rsc.org

The planarity of the molecule is a key aspect of its conformational analysis. Theoretical calculations have indicated that 4-nitrophenol is a planar molecule. nih.gov This planarity is a result of the conjugation between the p-orbitals of the benzene ring and the functional groups. The potential energy surface for the rotation of the nitroso and hydroxyl groups in this compound would be expected to show minima for the planar conformations and energy barriers for the perpendicular orientations, reflecting the energy required to disrupt this conjugation.

| Compound | Functional Group | Method | Basis Set | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| 4-Nitrophenol | -NO2 | DFT (average) | Not specified | 7.93 nih.gov |

| 4-Nitrophenol | -OH | B3LYP | 6-31G* | V2 barrier present nih.gov |

Theoretical Studies on Tautomeric Preferences and Interconversion Barriers

This compound exists in a tautomeric equilibrium with its isomer, p-benzoquinone monoxime. This equilibrium is a central aspect of its chemistry and has been the subject of theoretical investigation.

Tautomeric Forms of this compound:

Phenol-oxime form: this compound

Quinone-oxime form: p-Benzoquinone monoxime

Theoretical studies suggest that the quinonoid form is more stable than the nitrosophenol form. stackexchange.com This preference is attributed to a combination of factors, including the partial capture of aromatic stabilization in the quinonoid structure and the preference of the dissociable proton to bind to the oxime. stackexchange.com Ab initio molecular orbital calculations at the Hartree-Fock level with 6-31G and 6-31G* basis sets have been used to study this equilibrium. researchgate.net These calculations indicate that the quinonoid form becomes increasingly favored as the size of the aromatic ring system increases. For the this compound/p-benzoquinone monoxime pair, a calculated energy difference of 8.2 kcal/mol in favor of the oxime form has been reported. researchgate.net

For the related 2-nitrosophenol, the barrier height for the tautomerization reaction has been calculated to be 10.24 kcal/mol. researchgate.net This provides an estimate of the energy required for the interconversion between the tautomeric forms.

| System | Method | Property | Calculated Value |

|---|---|---|---|

| This compound/p-Benzoquinone Monoxime | Ab initio | Energy Difference (in favor of oxime) | 8.2 kcal/mol researchgate.net |

| 2-Nitrosophenol/o-Benzoquinone Monoxime | Not specified | Tautomerization Barrier | 10.24 kcal/mol researchgate.net |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound and related compounds, theoretical studies have provided valuable insights.

The nitration of phenol (B47542) to form nitrophenols has been studied theoretically, with the identification of transition states for the electrophilic attack of the nitronium ion (NO2+). researchgate.net These studies help in understanding the regioselectivity of the reaction. The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid has also been investigated, proposing the formation of a nitrite (B80452) ester intermediate. researchgate.net

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is another important reaction that has been studied, with theoretical calculations helping to understand the catalytic mechanisms involved. acs.org Additionally, the reaction of 4-nitrophenol with hydroxyl radicals in aqueous solution has been investigated, proposing a mechanism for its atmospheric degradation. researchgate.net

Transition state theory and computational methods allow for the calculation of activation energies, which are critical for understanding reaction kinetics. By mapping the potential energy surface, the minimum energy path from reactants to products via the transition state can be determined.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase and for understanding intermolecular interactions. While specific MD simulation studies focused solely on this compound are not prevalent in the provided search results, the principles of this methodology are applicable.

MD simulations can provide insights into the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding. For instance, MD simulations have been used to study the hydration of other phenol derivatives in aqueous solution. researchgate.net Such studies can help to understand how the solvent influences the tautomeric equilibrium and reactivity of this compound.

Furthermore, MD simulations can be employed to study the aggregation and self-assembly of this compound molecules, providing information on the strength and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the properties of the compound in the solid state and in concentrated solutions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For the related compound 4-nitrophenol, the HOMO-LUMO energy gap has been calculated to be 3.76 eV using DFT at the B3LYP/6-311+G level. researchgate.net The HOMO and LUMO surfaces of 4-nitrophenol have been visualized, showing the distribution of electron density in these orbitals. researchgate.net The HOMO is typically localized on the phenol ring and the hydroxyl group, indicating that these are the sites for electrophilic attack. The LUMO is generally centered on the nitro group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Charge transfer characteristics are also important in understanding the electronic properties of this compound. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitroso group leads to intramolecular charge transfer upon electronic excitation. This charge transfer character influences the molecule's spectroscopic properties and photochemical behavior. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify this charge transfer. upb.ro

| Method | Basis Set | Property | Value |

|---|---|---|---|

| DFT/B3LYP | 6-311+G | HOMO-LUMO Energy Gap | 3.76 eV researchgate.net |

Applications of 4 Nitrosophenol in Chemical Synthesis and Materials Science

Role as a Building Block and Precursor in Organic Synthesis

4-Nitrosophenol (B94939) serves as a crucial intermediate in the synthesis of a variety of organic molecules, owing to the reactivity of its nitroso and phenol (B47542) functional groups.

Synthesis of Dyes and Pigments (as intermediate)

Historically and in modern chemical manufacturing, this compound is a key intermediate in the production of certain dyes and pigments. guidechem.comnih.gov Its chemical structure allows it to be readily converted into other compounds that form the core of various colorants.

A notable application is in the synthesis of metal complex dyes. For instance, it is a precursor to the ligands used in the formation of Pigment Green B (also known as Naphthol Green B). nih.gov This pigment is an iron complex of a sulfonated derivative of 1-nitroso-2-naphthol, which itself can be synthesized from precursors related to this compound. These types of dyes are valued for their stability and are used in applications ranging from textiles to coloring soap.

The general process involves the reaction of this compound to create more complex aromatic structures which can then chelate with metal ions to produce the final colored pigment.

Production of Polymer Additives and Stabilizers

The application of this compound in the polymer industry is primarily indirect, serving as a precursor to vulcanizing agents. The compound exists in a tautomeric equilibrium with p-benzoquinone monoxime. This quinone oxime form is the more stable of the two and is the key to its utility in rubber chemistry.

p-Benzoquinone monoxime and its derivatives are used as vulcanizing agents for natural and synthetic rubbers. kglmeridian.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org The use of quinone oxime-based systems can impart desirable properties to the vulcanized rubber, such as improved heat resistance and adhesion. The adducts of the oxime form of p-nitrosophenol with diisocyanates are particularly noted for their role in urethane vulcanization systems, which offer excellent resistance to heat and aging.

Catalysis Applications

In the realm of catalysis, it is crucial to distinguish the role of this compound from the more commonly studied 4-nitrophenol (B140041). While the latter is widely used as a model substrate for evaluating catalyst performance, the role of this compound is more nuanced.

As a Component in Heterogeneous Catalysts

While direct use of this compound as a primary component in commercial heterogeneous catalysts is not widespread, its ability to form stable complexes with various metal ions suggests its potential in the development of novel catalytic materials. biosynth.com These metal complexes, sometimes referred to as metal-nitrosophenolato compounds, can exhibit catalytic activity. Research has explored the use of such complexes in oxidation reactions.

As a Model Reaction Substrate for Catalyst Evaluation

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a benchmark reaction frequently used to assess the efficiency of new catalysts, particularly metallic nanoparticles. nih.govnih.govmdpi.comacs.orgacs.orgchemijournal.comrsc.orgoiccpress.comresearchgate.netsciopen.com In studies of this reaction, this compound has been identified as a stable reaction intermediate. researchgate.netacs.org The monitoring of the disappearance of 4-nitrophenol and the appearance of 4-aminophenol allows for the calculation of reaction kinetics. The presence and behavior of the this compound intermediate can provide deeper insights into the reaction mechanism, including the role of dissolved oxygen and the catalyst surface.

| Catalyst Type | Key Research Finding | Role of this compound |

|---|---|---|

| Silver Nanoparticles | The reduction of 4-nitrophenol is often used to test the catalytic activity of silver nanoparticles. | Identified as a stable intermediate in the reaction pathway. researchgate.netacs.org |

| Gold Nanocatalysts | Gold nanoparticles supported on various materials are effective catalysts for 4-nitrophenol reduction. | Its formation and subsequent reduction are part of the overall reaction mechanism. |

| Platinum Nanoparticles on Co-Al LDH | Demonstrates high catalytic activity and stability in the reduction of 4-nitrophenol. mdpi.com | The reaction proceeds through intermediates, with this compound being a likely candidate. |

| Bimetallic Nanoparticles | The synergistic effects of two different metals can enhance catalytic performance in 4-nitrophenol reduction. | Understanding the transformation of this compound helps in elucidating the catalytic synergy. |

Materials Science Applications

The applications of this compound in materials science are largely an extension of its use in pigment production. The creation of stable, colored materials is a fundamental aspect of materials science. The metal complexes derived from this compound, such as Pigment Green B, are themselves materials with specific optical and stability properties.

Further research into the coordination chemistry of this compound could lead to the development of new functional materials with tailored electronic, magnetic, or optical properties. Its ability to act as a ligand for a wide range of metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs).

Polymer Chemistry (e.g., Monomer, Cross-linking Agent, Molecular Imprinting Polymers)

The role of this compound in polymer chemistry is multifaceted, primarily centered on controlling polymerization reactions and introducing specific functionalities into polymer structures, rather than serving as a primary building-block monomer.

Polymerization Inhibitor: A significant application of this compound is as a polymerization inhibitor. Aromatic nitroso compounds are recognized for their ability to inhibit the polymerization of olefinically unsaturated monomers, particularly under the conditions used for monomer production and processing. google.com For instance, this compound has been tested as a volatile, vapor-phase inhibitor to prevent the polymerization of acrylic acid during industrial distillation processes. researchgate.net It is also cited as an inhibitor for vinyl aromatic compounds like styrene. google.com This inhibitory effect is crucial for preventing the formation of unwanted polymers in reboilers and other process equipment, which can lead to fouling and operational inefficiencies. google.com

Cross-linking Agent: The nitroso group (–N=O) present in this compound provides a reactive site that can be utilized for cross-linking polymer chains. Introducing the nitrosophenyl group into a polymer backbone is an area of interest specifically because this group can facilitate the formation of linkages between polymer molecules. at.ua This functionality is noted in the context of fluoropolymers, where p-nitrosophenol is mentioned as a compound capable of providing cross-linking sites. google.com The reaction of the nitroso group can lead to coupling between polymer chains, resulting in a decrease in the solubility of the polymer, which is indicative of cross-linking. dss.go.th Aromatic nitroso compounds are also known to promote the formation of bonds between fillers and elastomers, a key process in the rubber industry. google.com

Molecular Imprinting Polymers (MIPs): While molecular imprinting is a prominent technique for creating polymers with high selectivity for a target molecule, research has predominantly focused on the use of 4-nitrophenol as the template molecule. nih.govresearchgate.netresearchgate.net Extensive searches of scientific literature did not yield significant evidence of this compound itself being used as a template molecule in the synthesis of molecularly imprinted polymers. The structural similarity to 4-nitrophenol, a widely used template, suggests potential applicability, but this remains an underexplored area of research.

Table 1: Applications of this compound in Polymer Chemistry

| Application Area | Specific Role of this compound | Polymer System Examples |

|---|---|---|

| Reaction Control | Polymerization Inhibitor | Acrylic Acid, Styrene |

| Polymer Modification | Cross-linking Agent | Fluoropolymers, Elastomers |

| Advanced Polymers | Template Molecule | Not widely reported; 4-nitrophenol is commonly used instead. |

Development of Chemical Sensors and Electrochemical Sensing Systems

In the realm of chemical sensors, this compound plays a crucial role not as a component of the sensor itself, but as a key intermediate in the electrochemical detection mechanism of the environmental pollutant 4-nitrophenol (4-NP). The development of sensitive and selective electrochemical sensors for 4-NP is a significant area of research, and understanding the transformation to this compound is central to these systems. mdpi.comanalchemres.org

The typical mechanism for the electrochemical sensing of 4-NP on a modified electrode involves the oxidation or reduction of the 4-NP molecule. During electro-oxidation under certain conditions (e.g., at a neutral pH), 4-nitrophenol is oxidized to this compound through the formation of a phenolate radical. mdpi.com This transformation produces a distinct electrochemical signal (an oxidation peak) that can be measured. mdpi.com

Conversely, during electrochemical reduction, 4-NP is typically reduced to 4-hydroxyaminophenol. This species can then undergo a further reversible redox reaction, cycling between 4-hydroxyaminophenol and this compound. analchemres.orgresearchgate.netresearchgate.net This reversible redox couple provides a clear and measurable signal that is often used for the quantification of the original 4-NP concentration. researchgate.netresearchgate.net The development of advanced sensor materials, such as those based on graphene, metal nanoparticles, and metal oxides, aims to enhance the electron transfer processes involved in these transformations, thereby improving the sensitivity and selectivity of the detection of 4-NP. researchgate.net

A patent for a sensor electrode system lists this compound among a wide variety of compounds that can be used as mediators or in the electrode composition for the electrochemical determination of analytes, indicating its potential for direct use in sensor construction, although specific examples are not detailed. google.com

Table 2: Role of this compound in Electrochemical Sensing of 4-Nitrophenol

| Sensing Process | Role of this compound | Significance for Sensor Development |

|---|---|---|

| Electro-oxidation of 4-NP | Product of oxidation | The formation of this compound generates the primary analytical signal (oxidation peak). |

| Electro-reduction of 4-NP | Intermediate in a redox couple | Forms a reversible redox pair with 4-hydroxyaminophenol, providing a stable and quantifiable signal. |

Nonlinear Optical (NLO) Material Research

Nonlinear optical (NLO) materials are critical for applications in modern photonics and telecommunications. While organic molecules with strong electron donor and acceptor groups are prime candidates for NLO materials, research specifically focused on this compound is limited compared to its analogue, 4-nitrophenol.

However, some studies touch upon its potential NLO-related properties. The reactivity of persubstituted 4-nitrosophenols has been investigated through theoretical and experimental approaches. science.govscience.gov Such studies are fundamental to understanding the electronic structure and hyperpolarizability, which are key indicators of NLO activity. For instance, computational calculations on the potassium salt of 2,6-di(alkoxycarbonyl)-3,5-dimethyl-4-nitrosophenol have explored the molecule's electronic properties and reactivity, which are foundational for designing materials with specific optical responses. science.govscience.gov

Additionally, this compound has been used as a target molecule to probe the properties of other materials. In one study, the photoluminescence of a Cadmium-based metal-organic framework was tested for its ability to detect various nitroaromatic compounds, including p-nitrosophenol. researchgate.net While this demonstrates an interaction with light, it does not characterize this compound itself as an NLO material. Similarly, other research mentions the NLO properties of nanoparticles that are used to catalyze the reduction of 4-nitrophenol, a reaction in which this compound is an intermediate. researchgate.net These instances highlight the compound's presence in NLO-related research, but direct and comprehensive studies of its intrinsic NLO properties are not widely reported in the literature.

Industrial Chemical Processes Beyond Fine Chemicals

This compound is an important intermediate in several large-scale industrial chemical processes that extend beyond the realm of fine chemicals, playing a role in the synthesis of widely used products.

Manufacturing of p-Aminophenol: One of the most significant industrial applications of this compound is as a key intermediate in the production of p-aminophenol (PAP). guidechem.com A common industrial method involves the reaction of phenol with sodium nitrite (B80452) and sulfuric acid to generate p-nitrosophenol, which is then subsequently reduced to yield PAP. guidechem.com PAP is a crucial precursor for the pharmaceutical industry, most notably for the synthesis of paracetamol (acetaminophen). guidechem.com It is also a vital intermediate for the dye industry and for producing antioxidants used in the rubber industry, such as p-phenylenediamine derivatives. guidechem.com

Catalytic Reduction and Wastewater Treatment: The catalytic reduction of 4-nitrophenol to 4-aminophenol is a reaction of major industrial importance, both for the synthesis of 4-aminophenol and for the treatment of industrial wastewater containing toxic nitrophenols. mdpi.comnih.gov In this multi-step reaction, this compound is a well-established reaction intermediate. nih.govacs.orgnih.gov The process involves the initial reduction of 4-nitrophenol to this compound, followed by further reduction to 4-hydroxylaminophenol, and finally to 4-aminophenol. nih.gov The kinetics of this transformation are a key focus in the development of efficient catalysts for both chemical production and environmental remediation. nih.govacs.org

Dye and Pigment Synthesis: As an intermediate, this compound is involved in the manufacturing pathways of various dyes and pigments. google.com Its chemical structure allows it to be a precursor in syntheses that build more complex colored molecules.

Direct Manufacturing Processes: The industrial importance of this compound has led to the development of specific, continuous manufacturing processes to produce it efficiently. Patents describe methods for its production that aim to maximize yield and minimize the formation of tar-like by-products that can contaminate the final product. google.com These processes underscore its role as a valuable commodity intermediate for further chemical synthesis. google.com

Environmental Chemistry of 4 Nitrosophenol

Environmental Transformation Pathways

Detailed environmental fate studies focusing on the degradation kinetics and complete transformation pathways of 4-nitrosophenol (B94939) as a parent compound are not extensively documented in publicly available scientific literature. The compound is most frequently identified as a transient intermediate in the transformation of other pollutants.

Photodegradation Mechanisms and Kinetics

Direct research on the photodegradation mechanisms and kinetics of this compound is limited. The compound's potential for photodegradation is suggested by its absorption spectrum, with a reported maximum around 300 nm, which allows for the absorption of solar radiation. uci.edu However, specific quantum yields, reaction kinetics, and half-life data for the photolysis of this compound in environmental matrices like water or soil are not well-established.